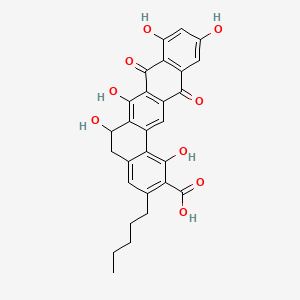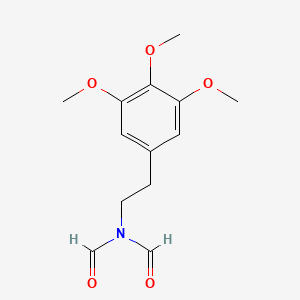
Bequinostatin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bequinostatin A is a naphthoquinone compound originally isolated from the bacterium Streptomyces sp. MI384-DF12. It is known for its role as a glutathione S-transferase pi 1 (GSTP1) inhibitor, which is an enzyme involved in the detoxification of compounds by catalyzing their conjugation with glutathione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bequinostatin A involves several steps, starting from readily available precursors. The key steps typically include the formation of the naphthoquinone core structure through cyclization reactions, followed by functional group modifications to introduce the necessary hydroxyl and carboxylic acid groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using the Streptomyces sp. MI384-DF12 strain. The bacterium is cultured under controlled conditions to produce the compound, which is then extracted and purified using chromatographic techniques . This method ensures a consistent supply of this compound for research and potential therapeutic applications.
化学反応の分析
Types of Reactions
Bequinostatin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which can be further studied for their biological activities .
科学的研究の応用
Bequinostatin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying naphthoquinone chemistry and developing new synthetic methodologies.
作用機序
Bequinostatin A exerts its effects by selectively inhibiting the activity of glutathione S-transferase pi 1 (GSTP1). This enzyme plays a crucial role in the detoxification of compounds by catalyzing their conjugation with glutathione. By inhibiting GSTP1, this compound disrupts this detoxification pathway, leading to the accumulation of toxic compounds within cells . This mechanism is particularly relevant in cancer research, where GSTP1 is often overexpressed in tumor cells, contributing to drug resistance .
類似化合物との比較
These compounds share a similar naphthoquinone core structure but differ in their functional groups and biological activities . Compared to its analogs, Bequinostatin A is unique in its specific inhibition of GSTP1, making it a valuable tool for studying this enzyme’s role in various biological processes .
List of Similar Compounds
Bequinostatin B: Another GSTP1 inhibitor with a slightly different structure and activity profile.
Bequinostatin C: Known for its distinct inhibitory effects on GSTP1.
Bequinostatin D: Shares structural similarities with this compound but has unique biological properties.
特性
CAS番号 |
607379-24-8 |
|---|---|
分子式 |
C28H24O9 |
分子量 |
504.5 g/mol |
IUPAC名 |
1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |
InChIキー |
RKXRXHADKSOULC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)

![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)


![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)


![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)

![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)


